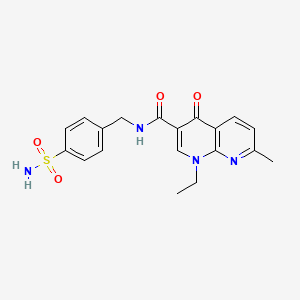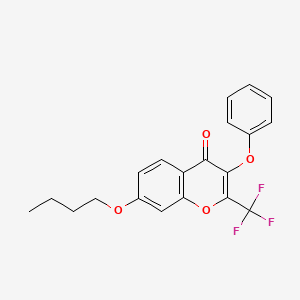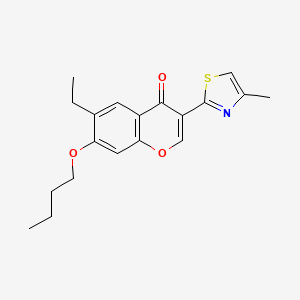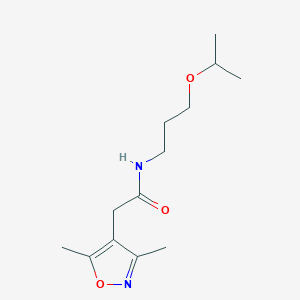![molecular formula C19H18ClN3O2S B11153314 [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11153314.png)
[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a hydroxypiperidino moiety, and a thienyl-pyrazolyl methanone core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-(4-chlorophenyl)-4-hydroxypiperidine . This intermediate is then reacted with 2-thienylhydrazine to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance and efficiency of various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: A precursor in the synthesis of the target compound.
2-thienylhydrazine: Another precursor used in the synthesis.
Haloperidol: A compound with a similar chlorophenyl-piperidine structure.
Uniqueness
What sets [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-thienyl)-1H-pyrazol-3-yl]methanone apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H18ClN3O2S |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-5-3-13(4-6-14)19(25)7-9-23(10-8-19)18(24)16-12-15(21-22-16)17-2-1-11-26-17/h1-6,11-12,25H,7-10H2,(H,21,22) |
Clave InChI |
OOTOLRCUBPQOKS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B11153238.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11153239.png)

![ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153254.png)
![3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one](/img/structure/B11153262.png)

![7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11153265.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide](/img/structure/B11153278.png)
![11-(4-fluorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B11153285.png)
![N-(2-Cyanoethyl)-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-phenylacetamide](/img/structure/B11153300.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153306.png)

![N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11153313.png)
